N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-24-16-7-6-15-19-14(9-22(15)21-16)11-4-5-12(18)13(8-11)20-17(23)10-2-3-10/h4-10H,2-3H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKBQKDHRNHEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features:
- A fluoro-substituted phenyl ring
- A methoxyimidazo[1,2-b]pyridazin moiety
- A cyclopropanecarboxamide group
This combination of functional groups contributes to its diverse biological activities.
The biological activity of this compound primarily involves interactions with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It can act on receptors as either agonists or antagonists, influencing cellular responses.
- Gene Expression Regulation : The compound may alter the expression of genes associated with disease processes.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. For instance, derivatives containing the imidazo[1,2-b]pyridazine structure have shown promising results as inhibitors of vascular endothelial growth factor (VEGF) receptor signaling pathways, which are crucial in tumor angiogenesis.
| Compound | IC50 (nM) | Target | Effect |
|---|---|---|---|
| This compound | TBD | VEGF Receptor 2 | Inhibition of tumor growth |
Kinase Inhibition
In studies examining various derivatives, compounds similar to this compound have demonstrated potent inhibition against kinases involved in cancer proliferation. For example, a related compound showed an IC50 value of 0.95 nM against VEGF receptor 2 kinase and effectively suppressed proliferation in human umbilical vein endothelial cells with an IC50 of 0.30 nM .
Case Studies
-
VEGF Signaling Pathway Inhibition : A study reported that compounds with similar structures effectively inhibited VEGF signaling pathways, leading to reduced tumor growth in mouse xenograft models .
- Model : Human lung adenocarcinoma A549 cells
- Administration : Oral at 1 mg/kg bid
- Outcome : Significant tumor growth inhibition (T/C = 8%)
- Monoamine Oxidase (MAO) Inhibition : Related compounds have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. One derivative exhibited an IC50 value of 0.013 µM for MAO-B, indicating its potential for treating conditions like Alzheimer’s disease .
Preparation Methods
Condensation of α-Bromoketone with 3-Amino-6-Methoxypyridazine
The imidazo[1,2-b]pyridazine backbone is synthesized via a condensation reaction between an α-bromoketone and 3-amino-6-methoxypyridazine under mild basic conditions. The methoxy group at position 6 is introduced during the preparation of the pyridazine precursor.
Synthesis of 3-Amino-6-Methoxypyridazine
3,6-Dichloropyridazine undergoes sequential nucleophilic substitution:
- Methoxylation : Treatment with sodium methoxide in methanol replaces one chlorine with a methoxy group, yielding 3-chloro-6-methoxypyridazine.
- Amination : Reaction with aqueous ammonia at 130°C replaces the remaining chlorine with an amino group, producing 3-amino-6-methoxypyridazine.
α-Bromoketone Preparation
The α-bromoketone, 2-bromo-1-(2-fluoro-5-nitrophenyl)ethan-1-one, is synthesized by brominating 2-fluoro-5-nitroacetophenone using pyridinium tribromide in acetic acid.
Condensation Reaction
3-Amino-6-methoxypyridazine reacts with the α-bromoketone in chloroform under reflux with sodium bicarbonate, forming 2-(2-fluoro-5-nitrophenyl)-6-methoxyimidazo[1,2-b]pyridazine. Yield optimization (70–85%) is achieved by controlling stoichiometry (1:1.2 molar ratio) and reaction time (4–6 hours).
Functionalization of the Phenyl Ring
Reduction of Nitro to Amine
The nitro group on the phenyl ring is reduced to an amine using tin(II) chloride in hydrochloric acid at 60°C. This step yields 2-(2-fluoro-5-aminophenyl)-6-methoxyimidazo[1,2-b]pyridazine with >90% conversion.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reducing Agent | SnCl₂ (2.5 equiv) |
| Solvent | EtOH/HCl (1:1 v/v) |
| Temperature | 60°C |
| Time | 3 hours |
Amide Coupling with Cyclopropanecarbonyl Chloride
The amine intermediate undergoes amidation with cyclopropanecarbonyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the final product after purification via silica gel chromatography.
Optimization Insights
- Coupling Reagents : HATU or EDCI/HOBt alternatives were tested but showed no significant yield improvement over direct acyl chloride coupling.
- Solvent Effects : Dichloromethane provided higher yields (78%) compared to THF (65%) due to better solubility of intermediates.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.62 (d, J = 4.4 Hz, 1H, pyridazine-H), 8.15 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.89 (s, 1H, imidazole-H), 7.45–7.32 (m, 3H, phenyl-H), 2.98 (m, 1H, cyclopropane-H), 1.42–1.38 (m, 4H, cyclopropane-CH₂).
- HRMS (ESI) : m/z calc’d for C₁₉H₁₇FN₄O₂ [M+H]⁺: 377.1312; found: 377.1309.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >99% purity, with retention time = 12.3 minutes.
Challenges and Alternative Approaches
Competing Side Reactions
- N-Methylation During Amination : Use of excess methylating agents (e.g., MeI) led to unintended N-methylation of the pyridazine ring. This was mitigated by employing milder bases (K₂CO₃ instead of NaOMe).
- Ring Opening Under Acidic Conditions : Early attempts using HBr in acetic acid caused decomposition of the imidazo ring. Switching to SnCl₂ in HCl/EtOH resolved this.
Alternative Routes Explored
- Suzuki Coupling : A palladium-catalyzed coupling between 2-bromo-6-methoxyimidazo[1,2-b]pyridazine and 2-fluoro-5-aminophenylboronic acid was attempted but resulted in low yields (35%) due to boronic acid instability.
- Direct Methoxy Introduction : Post-condensation methoxylation of a 6-chloro intermediate using NaOMe required harsh conditions (120°C, 24 hours) and provided <50% yield.
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Answer:
The synthesis of this compound typically involves multi-step reactions, including:
- Core formation : Construction of the imidazo[1,2-b]pyridazine core via condensation or cyclization reactions (e.g., using Suzuki-Miyaura coupling to introduce aryl groups) .
- Functionalization : Introduction of fluorine and cyclopropanecarboxamide groups using nucleophilic substitution or amide coupling .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reactivity .
- Purification : Techniques such as column chromatography, recrystallization, or HPLC ensure purity (>95%). Analytical methods like NMR and LC-MS validate structural integrity .
Advanced: How can computational methods enhance reaction optimization and yield?
Answer:
The ICReDD framework integrates quantum chemical calculations and machine learning to:
- Predict reaction pathways and transition states, reducing trial-and-error approaches .
- Optimize parameters (temperature, solvent, catalyst) via high-throughput virtual screening.
- Analyze substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on electronic properties and reactivity .
This approach shortens development time by 30–50% in similar heterocyclic systems .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and cyclopropane geometry .
- Mass spectrometry (HRMS) : Validates molecular weight (C21H16F2N4O2, MW 394.4 g/mol) .
- X-ray crystallography : Resolves 3D conformation, particularly for the imidazo[1,2-b]pyridazine core .
- HPLC/UPLC : Monitors purity (>95%) and detects byproducts .
Advanced: How can researchers resolve contradictions in reported biological activities of imidazo[1,2-b]pyridazine derivatives?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize kinase inhibition assays (e.g., ATP-binding assays for mTOR/VEGFR2 targets) .
- Structural analogs : Compare substituent effects (e.g., 6-methoxy vs. 6-fluoro on binding affinity) .
- Batch consistency : Use LC-MS to verify compound integrity and rule out degradation .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC50 ranges for kinase inhibition) .
Advanced: What in silico strategies predict pharmacokinetic properties and target selectivity?
Answer:
- Molecular docking (AutoDock, Glide) : Models interactions with kinase ATP-binding pockets (e.g., VEGFR2, mTOR) .
- MD simulations : Evaluates stability of ligand-protein complexes over time .
- QSAR models : Correlates substituent lipophilicity (e.g., cyclopropane’s ClogP) with membrane permeability .
- ADMET prediction (SwissADME) : Estimates bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Basic: What biological targets are associated with this compound’s structural class?
Answer:
Imidazo[1,2-b]pyridazine derivatives are linked to:
- Kinase inhibition : mTOR, VEGFR2, and EGFR via competitive ATP-binding .
- Anticancer activity : Apoptosis induction in Hep-G2 and MCF-7 cell lines .
- Antimicrobial effects : Disruption of bacterial DNA gyrase .
Validate targets using phosphoproteomics (to map kinase signaling) and siRNA knockdown (to confirm pathway dependence) .
Advanced: How to optimize pharmacokinetic properties for in vivo studies?
Answer:
- Solubility : Introduce hydrophilic groups (e.g., sulfonamide) without compromising target binding .
- Metabolic stability : Replace labile groups (e.g., methoxy) with fluorine to reduce CYP450-mediated oxidation .
- Half-life extension : Cyclopropane enhances rigidity and plasma stability compared to linear alkyl chains .
- Formulation : Use nanoemulsions or liposomes to improve bioavailability in preclinical models .
Advanced: What experimental designs elucidate the mechanism of action in cancer models?
Answer:
- Kinase profiling panels : Screen against 100+ kinases to identify off-target effects .
- Transcriptomics : RNA-seq to detect pathway activation (e.g., PI3K/Akt/mTOR) post-treatment .
- Resistance studies : Generate drug-resistant cell lines via prolonged exposure and identify mutations .
- In vivo PDX models : Assess efficacy in patient-derived xenografts with matched genomic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
